molecular formula C25H30F3NO2 B1460351 (Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime CAS No. 1418144-67-8

(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime

Cat. No. B1460351
CAS RN: 1418144-67-8
M. Wt: 433.5 g/mol
InChI Key: XKEXBFZQUALQFX-RHANQZHGSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is characterized by a phenyl ring substituted with an ethyl group and a hydroxymethyl group. The molecule also contains a cyclohexyl ring and a trifluoromethyl group .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 433.5 g/mol. Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not provided in the search results.

Scientific Research Applications

Synthesis and Reactivity

  • 1,2-Oxazines and Related Compounds : This study reviews the synthesis of 1,2-oxazines, 1,2-benzoxazines, and related compounds, emphasizing their importance as electrophiles and their use as chiral synthons. Such compounds are crucial in organic synthesis, providing pathways to diverse molecular structures (Sainsbury, 1991).

Degradation Mechanisms

  • Degradation of Lignin Model Compounds : Research on the acidolysis of lignin model compounds explores the significance of the γ-hydroxymethyl group in degradation mechanisms, revealing insights into organic compound breakdown processes (Yokoyama, 2015).

Environmental Impact and Fate

  • Parabens in Aquatic Environments : A review of the occurrence, fate, and behavior of parabens, which are widely used as preservatives, in aquatic environments. This study underscores the persistence and biodegradation challenges of certain organic compounds in the environment (Haman et al., 2015).

Applications in Material Science

  • Metal-Organic Frameworks for Hydrocarbon Separation : This review discusses the use of porous metal-organic frameworks in the separation of hydrocarbon mixtures, highlighting the importance of understanding adsorption sites and interactions for efficient material design (Kovalenko et al., 2022).

Biodegradation and Environmental Remediation

  • Biodegradation of Ethyl tert-Butyl Ether : Summarizes current knowledge on the biodegradation and fate of ethyl tert-butyl ether in soil and groundwater, offering insights into the microbial processes that can degrade complex organic pollutants (Thornton et al., 2020).

Antioxidant Properties of Organic Compounds

  • Chromones as Radical Scavengers : Reviews the antioxidant potential of chromones and their derivatives, which are natural compounds known for their ability to neutralize active oxygen and inhibit cell impairment, suggesting potential biomedical applications (Yadav et al., 2014).

Safety and Hazards

The specific safety and hazard information for this compound is not provided in the search results. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

properties

IUPAC Name

[4-[(Z)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30F3NO2/c1-3-19-14-21(10-11-22(19)15-30)17(2)29-31-16-18-9-12-23(20-7-5-4-6-8-20)24(13-18)25(26,27)28/h9-14,20,30H,3-8,15-16H2,1-2H3/b29-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKEXBFZQUALQFX-RHANQZHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1)/C(=N\OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1418144-67-8
Record name Ethanone, 1-[3-ethyl-4-(hydroxymethyl)phenyl]-,O-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methyl]oxime, (1E)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime
Reactant of Route 2
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime
Reactant of Route 3
Reactant of Route 3
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime
Reactant of Route 4
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime
Reactant of Route 5
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime
Reactant of Route 6
Reactant of Route 6
(Z)-1-(3-Ethyl-4-(hydroxymethyl)phenyl)ethan-1-one O-(4-cyclohexyl-3-(trifluoromethyl)benzyl) oxime

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